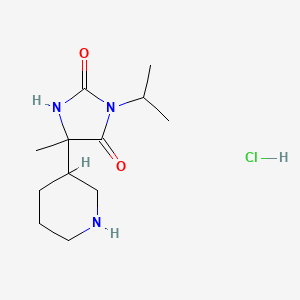
(2-Aminophenyl)(pyridin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Aminophenyl)(pyridin-4-yl)methanol is an organic compound that features both an aminophenyl group and a pyridinyl group attached to a central methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminophenyl)(pyridin-4-yl)methanol typically involves the reaction of 2-aminophenylboronic acid with 4-pyridinecarboxaldehyde under specific conditions. A common method includes the use of a palladium-catalyzed Suzuki coupling reaction. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like ethanol or water. The mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2-Aminophenyl)(pyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of a nitro group results in an amine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Aminophenyl)(pyridin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to form hydrogen bonds and participate in various biochemical pathways.
Medicine
Medically, this compound derivatives have shown potential as therapeutic agents. They are investigated for their anti-inflammatory, antimicrobial, and anticancer properties .
Industry
Industrially, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of (2-Aminophenyl)(pyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds, while the pyridinyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Aminophenyl)(pyridin-2-yl)methanol
- (4-Aminophenyl)(pyridin-4-yl)methanol
- (2-Aminophenyl)(pyridin-3-yl)methanol
Uniqueness
(2-Aminophenyl)(pyridin-4-yl)methanol is unique due to the specific positioning of the aminophenyl and pyridinyl groups, which can influence its reactivity and interaction with biological targets. This positioning can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Propiedades
Número CAS |
115177-60-1 |
|---|---|
Fórmula molecular |
C12H12N2O |
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
(2-aminophenyl)-pyridin-4-ylmethanol |
InChI |
InChI=1S/C12H12N2O/c13-11-4-2-1-3-10(11)12(15)9-5-7-14-8-6-9/h1-8,12,15H,13H2 |
Clave InChI |
UPRNOIGBHHUETE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(C2=CC=NC=C2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


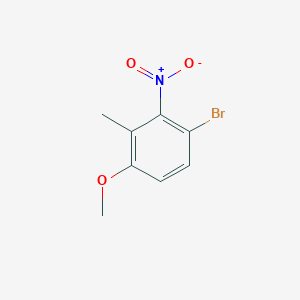
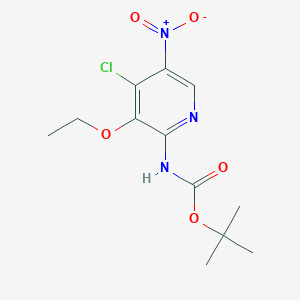
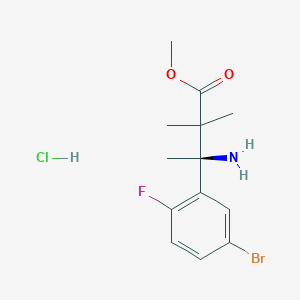
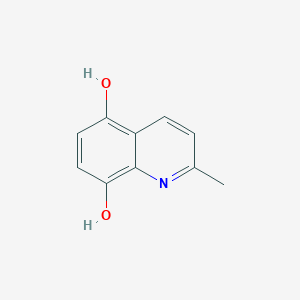
![1'-Benzyl-7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13087791.png)

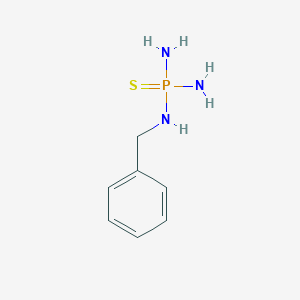

![3-([1,1'-Biphenyl]-2-ylamino)-4-aminobenzoic acid](/img/structure/B13087803.png)
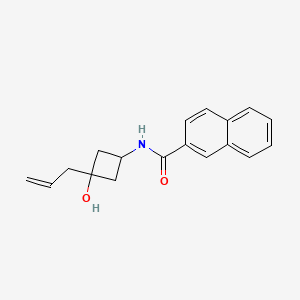
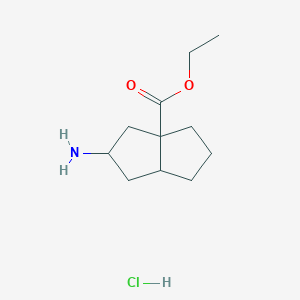

![2,5,7-Trimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13087820.png)
